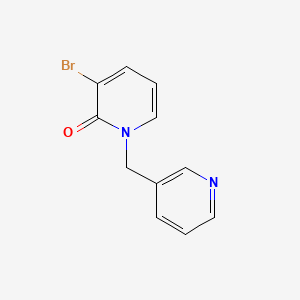

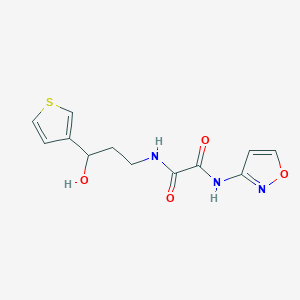

3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one, also known as 3-BMPP, is an organic compound with a variety of applications in the scientific research field. It has been used in the synthesis of numerous compounds and is known for its ability to effectively activate organic molecules.

科学的研究の応用

Synthesis of Biologically Active Compounds

The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one demonstrates the utility of brominated pyridinone derivatives as intermediates for developing biologically active compounds. This process involves nitration, chlorination, N-alkylation, reduction, and condensation, highlighting the versatility of such compounds in synthetic chemistry (Linxiao Wang et al., 2016).

Photocatalysis and Luminescence

Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including those with bromo substituents, show they exhibit unique photoreactive properties such as excited-state intramolecular proton transfer (ESIPT) and solvent-assisted double-proton transfer. These findings suggest potential applications in developing photoluminescent materials and understanding photoinduced tautomerization processes (V. Vetokhina et al., 2012).

Catalysis and Coordination Chemistry

The synthesis and characterization of iridium tetrazolate complexes with derivatives similar to 3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one demonstrate the role of the ancillary ligand in tuning the redox and emission properties of the complexes. This research provides insights into the design of luminescent materials and catalytic processes, highlighting the influence of brominated pyridine derivatives in coordination chemistry (Stefano Stagni et al., 2008).

Material Science and Sensing

A luminescent coordination polymer featuring N-(pyridin-3-ylmethyl)-4-(pyridin-4-yl)-1,8-naphthalimide (a related structure) shows promise as a bifunctional fluorescence-responsive sensor for selective detection of metal ions. This research underscores the potential of brominated pyridine derivatives in the development of advanced materials for environmental monitoring and chemical sensing (Meng‐Jung Tsai et al., 2022).

Organic Synthesis and Ligand Design

Ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands derived from pyridine-based structures exhibit catalytic properties useful in organic synthesis. This application illustrates the importance of brominated pyridine derivatives in designing catalysts for chemical transformations (C. Mejuto et al., 2015).

特性

IUPAC Name |

3-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-4-2-6-14(11(10)15)8-9-3-1-5-13-7-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYFBTOOIOIERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC=C(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2761547.png)

![N-[2-bromo-4-(phenylsulfonyl)-3-thienyl]-2-chlorobenzamide](/img/structure/B2761548.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2761552.png)

![9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2761553.png)

![8-(4-Bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2761558.png)

![N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2761559.png)

![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761567.png)